

25R-Inokosterone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 25R-Inokosterone

Cat. No.: B15593459

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This technical guide provides an in-depth overview of **25R-Inokosterone**, a phytoecdysteroid with significant biological activities. This document covers its fundamental chemical properties, detailed experimental protocols for assessing its bioactivity, and an exploration of its potential signaling pathways.

Core Chemical and Physical Properties

25R-Inokosterone is a naturally occurring steroid found in various plants. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	19682-38-3	[1] [2] [3] [4] [5]
Molecular Formula	C27H44O7	[1] [2] [4] [5]
Molecular Weight	480.6 g/mol	[2] [3] [5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of **25R-Inokosterone**.

Antioxidant Activity Assays

The antioxidant capacity of **25R-Inokosterone** can be determined using several spectrophotometric assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
- Procedure:
 - Prepare a stock solution of **25R-Inokosterone** in a suitable solvent (e.g., methanol or ethanol).
 - Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).
 - In a 96-well plate, add varying concentrations of the **25R-Inokosterone** solution.
 - Add the DPPH working solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - Ascorbic acid or Trolox can be used as a positive control.
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

- Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.
- Procedure:

- Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add different concentrations of the **25R-Inokosterone** solution to the diluted ABTS•+ solution.
- After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

- Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous (Fe^{2+}) form, which has an intense blue color.
- Procedure:
 - Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution in a 10:1:1 ratio.
 - Warm the FRAP reagent to 37°C.
 - Add the **25R-Inokosterone** sample to the FRAP reagent.
 - Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
 - Measure the absorbance of the colored product at 593 nm.
 - A standard curve is prepared using a known concentration of FeSO_4 .

Mitophagy Induction Assay in Cell Culture

- Principle: Mitophagy, the selective degradation of mitochondria by autophagy, can be assessed by monitoring the co-localization of mitochondria with lysosomes or by observing the degradation of mitochondrial proteins.
- Procedure:
 - Culture a suitable cell line (e.g., HeLa or SH-SY5Y) expressing a fluorescently tagged mitochondrial protein (e.g., mito-DsRed) and a lysosomal marker (e.g., LAMP1-GFP).
 - Treat the cells with **25R-Inokosterone** at various concentrations and for different time points. A known mitophagy inducer like CCCP can be used as a positive control.
 - Fix the cells and perform immunofluorescence staining for mitochondrial and lysosomal markers if not using fluorescently tagged proteins.
 - Visualize the cells using confocal microscopy and quantify the co-localization of mitochondrial and lysosomal signals.
 - Alternatively, assess the degradation of mitochondrial proteins (e.g., TOM20, COX IV) by Western blotting of cell lysates after treatment with **25R-Inokosterone**. A decrease in the levels of these proteins indicates mitophagy.

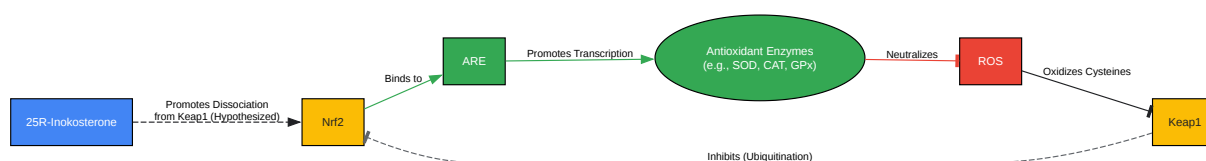
Estrogen Receptor (ER α) Competitive Binding Assay

- Principle: This assay determines the ability of **25R-Inokosterone** to compete with a radiolabeled estrogen, typically [3 H]-estradiol, for binding to the estrogen receptor alpha (ER α).
- Procedure:
 - Prepare a source of ER α , such as rat uterine cytosol or a recombinant human ER α .
 - In a reaction mixture, combine the ER α preparation with a fixed concentration of [3 H]-estradiol.
 - Add increasing concentrations of unlabeled **25R-Inokosterone** to the reaction mixtures.
 - Incubate the mixtures to allow for competitive binding to reach equilibrium.

- Separate the receptor-bound from the unbound [^3H]-estradiol using a method like hydroxylapatite or dextran-coated charcoal.
- Measure the radioactivity of the bound fraction using a scintillation counter.
- The concentration of **25R-Inokosterone** that inhibits 50% of the specific binding of [^3H]-estradiol (IC₅₀) is determined to assess its binding affinity for ER α .

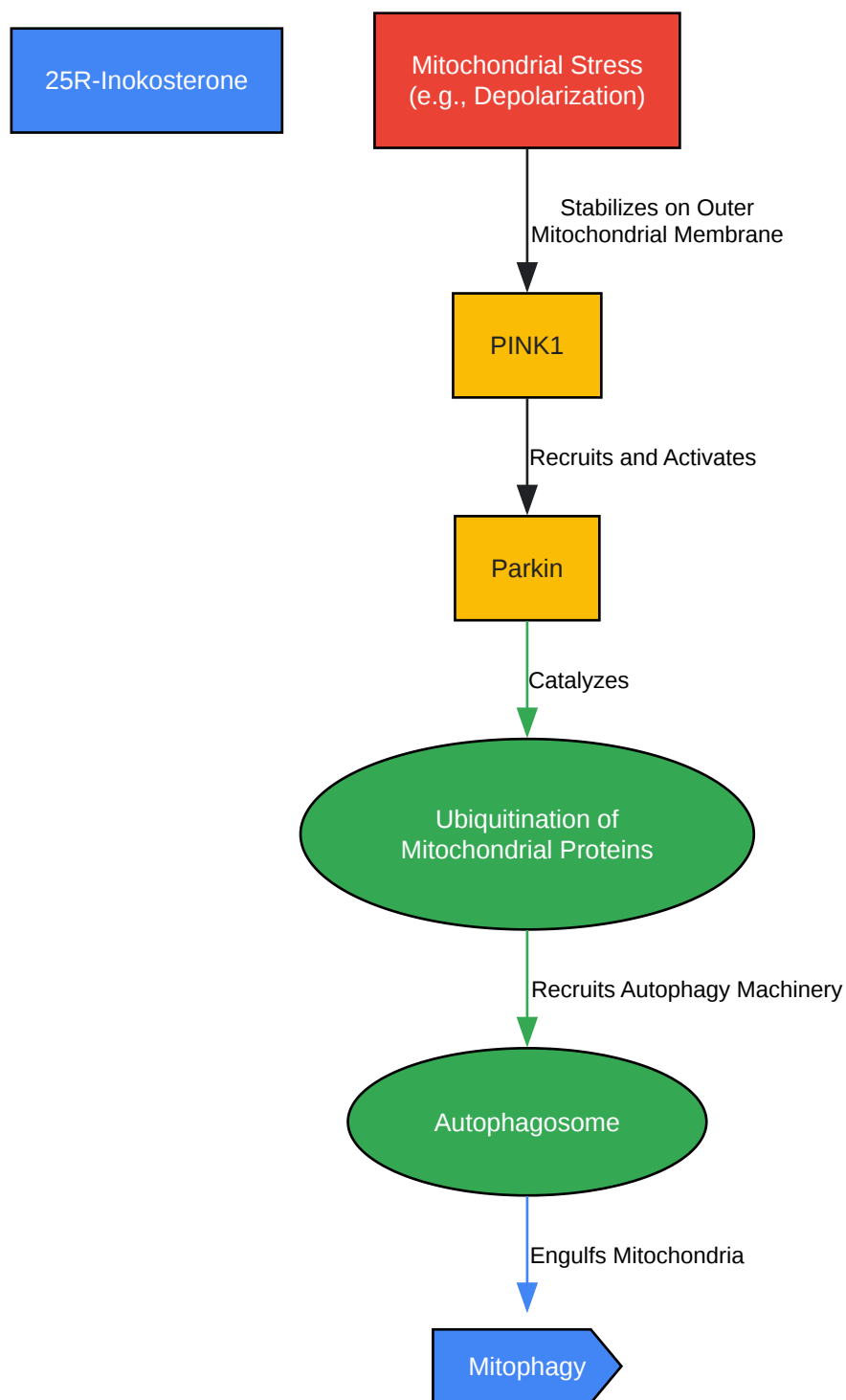
Signaling Pathways

The following diagrams illustrate the potential signaling pathways through which **25R-Inokosterone** may exert its biological effects. These are based on the known activities of Inokosterone and related phytoecdysteroids.



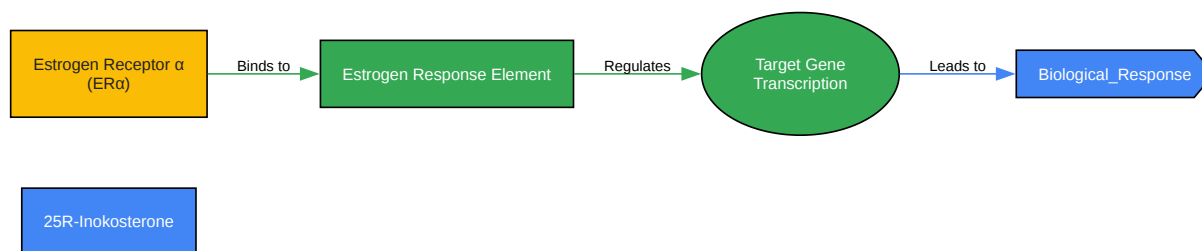
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Caption: Proposed Antioxidant Response Pathway of **25R-Inokosterone**.



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Caption: Hypothesized PINK1/Parkin-Mediated Mitophagy Pathway Induction.



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Caption: Potential Estrogen Receptor Alpha (ERα) Signaling Pathway.

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